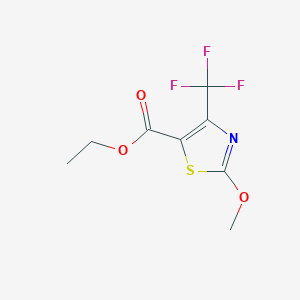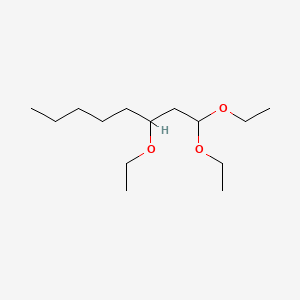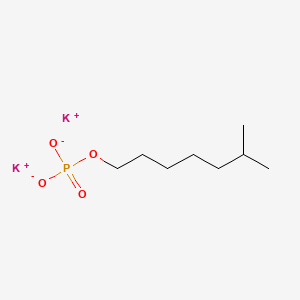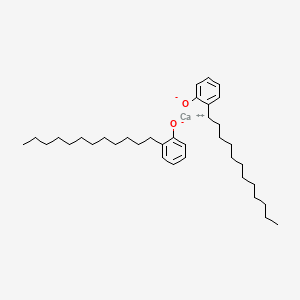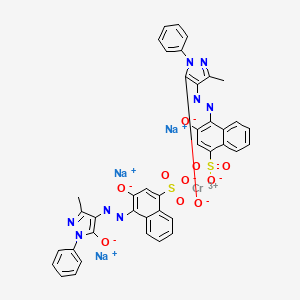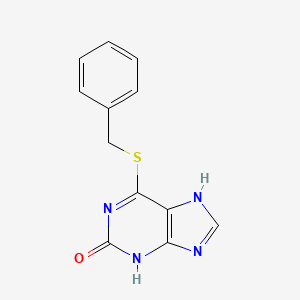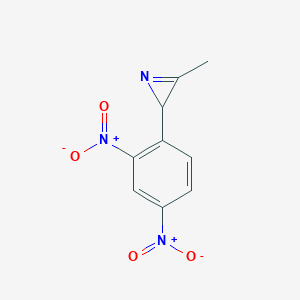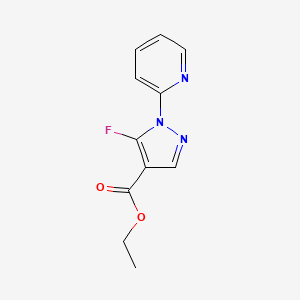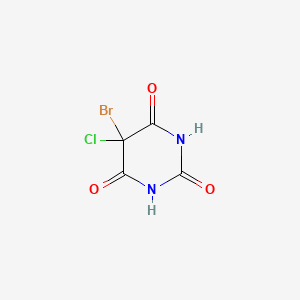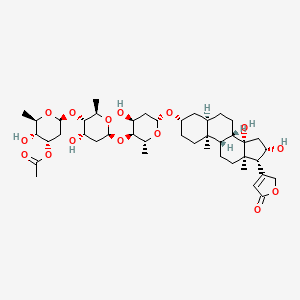
2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a cyclohexyl group and a hexynyl group attached to an isoindole-1,3-dione core, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione can be achieved through several synthetic routesThis process typically requires the use of a solvent such as toluene and may involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using phthalic anhydride and appropriate amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized isoindole-1,3-dione derivatives .
Scientific Research Applications
2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters . The compound’s structure allows it to bind to these enzymes, inhibiting their activity and potentially leading to therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione include other isoindoline-1,3-dione derivatives such as:
Phthalimide: A simpler isoindoline-1,3-dione derivative commonly used in organic synthesis.
N-Substituted isoindoline-1,3-diones: These compounds have various substituents attached to the nitrogen atom, leading to different biological activities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the hexynyl and cyclohexyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
76-46-0 |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(2-hex-1-ynylcyclohexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H23NO2/c1-2-3-4-5-10-15-11-6-9-14-18(15)21-19(22)16-12-7-8-13-17(16)20(21)23/h7-8,12-13,15,18H,2-4,6,9,11,14H2,1H3 |
InChI Key |
MOHROYYFEDIUMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1CCCCC1N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


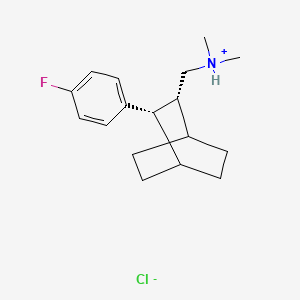

![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
